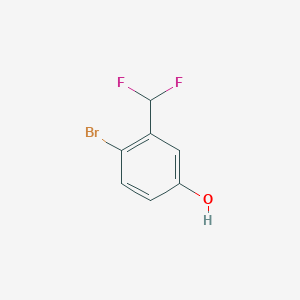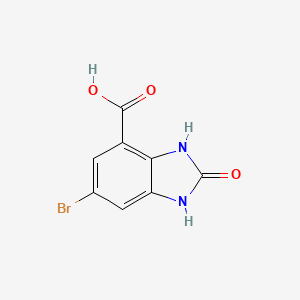
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride
説明
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular weight of 235.11 . The compound is part of the azetidine family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2O.2ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;;/h1-4,7,10H,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 235.11 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.科学的研究の応用
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Activity : A study by Ayyash and Habeeb (2019) demonstrated the synthesis of novel 2-azetidinones derived from pyrazin dicarboxylic acid, showing significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
- Antitubercular Activity : Pramod et al. (2021) synthesized 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, which showed potential as anti-tubercular agents (Pramod et al., 2021).
Synthesis and Characterization
- Novel Synthesis Methods : Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, indicating the versatility of 2-azetidinone in synthesis (Thomas et al., 2016).
- Preparation of Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands, highlighting its utility in the preparation of metal complexes (Casarrubios et al., 2015).
Potential Antidepressant and Nootropic Agents
- CNS Active Agent Development : Research by Thomas et al. (2016) also explored the potential of synthesized 2-azetidinone analogues as antidepressant and nootropic agents, indicating its relevance in central nervous system (CNS) drug development (Thomas et al., 2016).
Catalytic Applications
- Asymmetric Catalysis : Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its use in asymmetric synthesis (Wang et al., 2008).
Antiviral Evaluation
- Nucleoside Analogs : Hosono et al. (1994) synthesized [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation, although they did not show significant activity in tests (Hosono et al., 1994).
特性
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETULSAYLHHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















